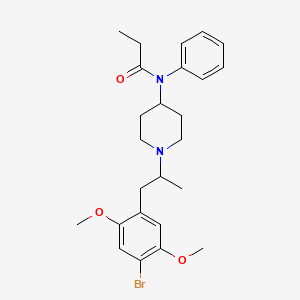
N-(1-(1-(4-Bromo-2,5-dimethoxyphenyl)propan-2-yl)piperidin-4-yl)-N-phenylpropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(DOB) Fentanilo (clorhidrato) es un analgésico opioide sintético que es estructuralmente similar a los opioides conocidos. Se clasifica como una fenetilamina y está regulado como una sustancia de la Lista I en los Estados Unidos . Este compuesto se utiliza principalmente como un estándar de referencia analítica en aplicaciones forenses e investigación .
Métodos De Preparación
La síntesis de N-(DOB) Fentanilo (clorhidrato) implica varios pasos. La ruta sintética general incluye los siguientes pasos :
Formación del intermedio: La síntesis comienza con la preparación del compuesto intermedio, que involucra la reacción de 4-bromo-2,5-dimetoxi fenilacetonitrilo con reactivos apropiados.
Reacción de acoplamiento: El intermedio se acopla luego con N-fenilpropionamida para formar el producto deseado.
Formación de la sal de clorhidrato: El paso final implica la conversión del producto en su forma de sal de clorhidrato.
La ruta sintética optimizada para fentanilo y sus análogos, incluyendo N-(DOB) Fentanilo (clorhidrato), ha sido desarrollada para lograr altos rendimientos (73-78%) y producción eficiente .
Análisis De Reacciones Químicas
N-(DOB) Fentanilo (clorhidrato) experimenta varias reacciones químicas, incluyendo :
Reducción: Esta reacción implica la eliminación de oxígeno o la adición de hidrógeno, típicamente utilizando reactivos como hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o agentes alquilantes.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
N-(DOB) Fentanilo (clorhidrato) se utiliza en diversas aplicaciones de investigación científica, incluyendo :
Química forense: Se utiliza como estándar de referencia analítica para la identificación y cuantificación de análogos del fentanilo en muestras forenses.
Toxicología: Se utiliza en estudios toxicológicos para comprender los efectos y el metabolismo de los análogos del fentanilo.
Farmacología: Se utiliza en estudios farmacológicos para investigar la potencia, la eficacia y las propiedades de unión al receptor de los análogos del fentanilo.
Desarrollo de fármacos: Se utiliza en el desarrollo de nuevos analgésicos opioides y posibles agentes de rescate para la sobredosis de opioides.
Mecanismo De Acción
N-(DOB) Fentanilo (clorhidrato) ejerce sus efectos uniéndose a los receptores opioides, en particular al receptor opioide mu . Esta unión activa las proteínas G, lo que lleva al intercambio de GTP por GDP en las proteínas G. Esto, a su vez, regula negativamente la adenilato ciclasa, reduciendo las concentraciones de AMP cíclico (cAMP). La disminución en los niveles de cAMP reduce la afluencia de iones calcio dependiente de cAMP, lo que lleva a la inhibición de la liberación de neurotransmisores y da como resultado efectos analgésicos .
Comparación Con Compuestos Similares
N-(DOB) Fentanilo (clorhidrato) es estructuralmente similar a otros análogos del fentanilo, como :
- N-(DOBU) Fentanilo (clorhidrato)
- 2-Fluoroacrilfentanilo
- 2-Fluorobutyrfentanilo
- 3-Metilbutyrfentanilo
Estos compuestos comparten características estructurales similares, pero pueden diferir en su potencia, eficacia y propiedades farmacológicas. N-(DOB) Fentanilo (clorhidrato) es único debido a sus modificaciones estructurales específicas, que pueden influir en su unión al receptor y su perfil metabólico .
Propiedades
Fórmula molecular |
C25H33BrN2O3 |
|---|---|
Peso molecular |
489.4 g/mol |
Nombre IUPAC |
N-[1-[1-(4-bromo-2,5-dimethoxyphenyl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H33BrN2O3/c1-5-25(29)28(20-9-7-6-8-10-20)21-11-13-27(14-12-21)18(2)15-19-16-24(31-4)22(26)17-23(19)30-3/h6-10,16-18,21H,5,11-15H2,1-4H3 |
Clave InChI |
NVCARFLHKMIFTK-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC(=C(C=C2OC)Br)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



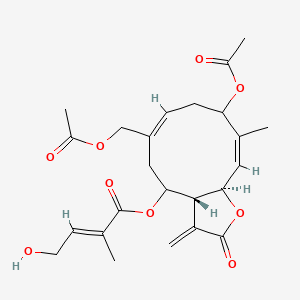
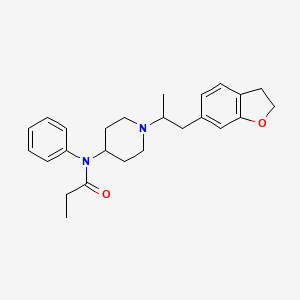
![3-[2-[2-[3-[[1-[4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B10817444.png)
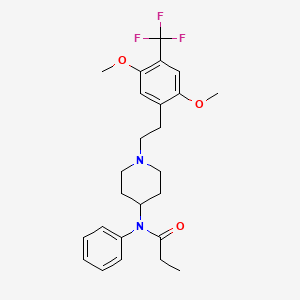

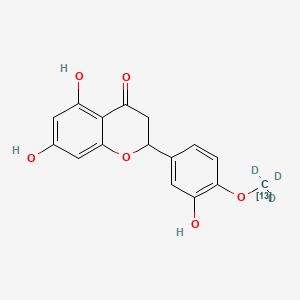

![[(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817474.png)
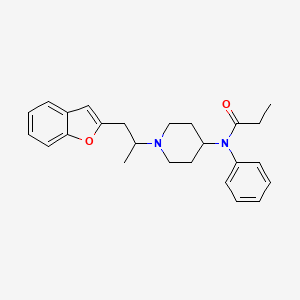
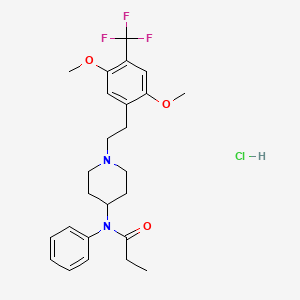
![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)
![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817495.png)

